Field: This application falls under the field of Molecular Biology.
Method of Application: RG108 is applied to specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized RG108 that retains DNA methyltransferase inhibitor activity .
Results or Outcomes: The application of RG108 resulted in the activation of DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes .
Field: This application is in the field of Audiology.
Application Summary: RG108 has been used to protect against noise-induced hearing loss .
Method of Application: Blocking DNA methyltransferase 1 (DNMT1) activity with RG108 or silencing DNMT1 with siRNA was used in this study .
Results or Outcomes: Inhibition of DNA methyltransferase activity via RG108 significantly attenuated ABR threshold elevation, hair cell damage, and the loss of auditory synapses .
Field: This application is in the field of Stem Cell Research.
Application Summary: In pluripotent stem cell research, RG108 can enhance reprogramming efficiency .
Results or Outcomes: The application of RG108 resulted in an increase in the efficiency of reprogramming .
RG108 is a small molecule compound recognized as a potent inhibitor of DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. This compound is particularly notable for its ability to induce demethylation and reactivation of epigenetically silenced tumor suppressor genes without causing covalent trapping of the enzyme, distinguishing it from other similar inhibitors. RG108 has been shown to effectively block DNA methyltransferases in various human cell lines while exhibiting low cytotoxicity, making it a promising candidate for therapeutic applications in cancer treatment and epigenetic research .
RG108 has demonstrated significant biological activity as a non-cytotoxic demethylating agent. In various studies, it has been shown to reduce the activity of DNA methyltransferases by up to 75% and decrease global DNA methylation levels by approximately 42% in human bone marrow-derived stem cells. Importantly, RG108 has been found to enhance the expression of pluripotency markers such as NANOG and OCT4 without affecting cell viability . Additionally, RG108 has been associated with increased radiosensitivity in cancer cells, promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .
The synthesis of RG108 can be summarized in the following steps:
RG108 has several applications in research and potential therapeutic settings:
Studies have shown that RG108 interacts effectively with various cellular pathways involved in gene regulation. For instance:
Several compounds share similarities with RG108 regarding their function as DNA methyltransferase inhibitors. These include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| 5-Azacytidine | Incorporates into DNA; inhibits DNMTs | Nucleoside analog that gets incorporated into DNA |
| Zebularine | Inhibits DNMTs | Non-nucleoside inhibitor; less cytotoxicity |
| Decitabine | Nucleoside analog; inhibits DNMTs | Primarily used for treating myelodysplastic syndromes |
| BIX01294 | Selective inhibitor of DNMT3A | More selective towards specific DNMT isoforms |
RG108 stands out due to its non-covalent mechanism that allows it to inhibit DNA methyltransferases without being incorporated into DNA, thus avoiding some side effects associated with nucleoside analogs like 5-Azacytidine and Decitabine . This unique property makes RG108 particularly valuable for research into epigenetic modulation.
RG108 demonstrates consistent and potent inhibition of DNA methyltransferases across various in vitro assay systems. The compound exhibits an IC50 value of 115 nM against DNMT1 in cell-free assays, as reported in multiple independent studies [1] [2] [3]. This inhibitory potency has been confirmed through different experimental approaches, including M.SssI methylation assays where RG108 shows an IC50 of 600 nM [4], and biochemical assays using biotinylated derivatives that maintain undiminished activity with IC50 values of 40 nM [5].
The enzymatic inhibition mechanism of RG108 involves direct binding to the active site of DNA methyltransferases without requiring incorporation into DNA [6] [1]. This non-nucleoside mechanism distinguishes RG108 from traditional methyltransferase inhibitors like 5-azacytidine, which require DNA incorporation for activity [7]. The compound effectively blocks DNA methyltransferases in vitro through competitive inhibition, binding non-covalently and reversibly to the enzyme's catalytic domain [8].
In cell-free methylation assays, RG108 demonstrates dose-dependent inhibition of DNMT activity. The substrate DNA for these assays typically consists of unmethylated CpG-rich sequences, and RG108 prevents the methylation reaction by occupying the enzyme's active site [9]. The inhibition is reversible, as demonstrated by the lack of covalent enzyme trapping that characterizes nucleoside-based inhibitors [10].
Extensive structure-activity relationship studies have revealed critical molecular features necessary for RG108's inhibitory activity. The parent compound, N-phthaloyl-L-tryptophan, contains three essential moieties: the indole ring system, the carboxylate group, and the phthalimide moiety [11] [12]. Modifications to each of these structural elements significantly impact the compound's potency against DNA methyltransferases.
Constrained analogues of RG108, particularly compounds 16-18 in published studies, demonstrate at least 10-fold enhanced potency compared to the parent compound [11]. These conformationally restricted derivatives were synthesized through amino-zinc-ene-enolate cyclization methodology, resulting in improved binding affinity to the DNMT1 active site [12]. Similarly, N-pyridylsulfonamide derivatives (NPys derivatives 10-11) show comparable potency improvements, indicating that specific structural modifications can significantly enhance inhibitory activity [11].
The indole moiety plays a crucial role in enzyme recognition, as demonstrated by homologated analogues that maintain the core indole structure while extending the linker chain [11]. Modifications to the carboxylate group affect the compound's ability to form hydrogen bonds with key amino acid residues in the enzyme's active site, particularly Glu1266, Arg1310, and Arg1312 [13]. The phthalimide scaffold serves as a structural anchor, and derivatives with maleimide modifications show correlations between cytotoxicity and inhibitory potency [14].
Molecular docking studies have provided insights into the binding mode of RG108 and its analogues. The compound's carboxylate group forms critical interactions with conserved arginine residues in the enzyme's active site, while the indole ring system provides hydrophobic interactions that stabilize the enzyme-inhibitor complex [13]. Biotinylated derivatives of RG108 maintain these essential interactions while providing additional functionality for biochemical studies [5].
RG108 exhibits selective inhibition primarily against DNMT1, with well-characterized IC50 values consistently reported around 115 nM across multiple experimental systems [1] [2] [3]. The compound was specifically designed to target human DNMT1 through rational drug design approaches, utilizing the enzyme's three-dimensional structure to optimize binding interactions [6].
The selectivity profile of RG108 among different DNA methyltransferase enzymes reveals important distinctions. While DNMT1 inhibition is well-documented with consistent IC50 values, the compound's activity against DNMT3A and DNMT3B remains unclear due to limited direct enzymatic studies [15]. Although these enzymes share highly conserved catalytic domains with DNMT1, the extent of RG108's inhibition against de novo methyltransferases has not been definitively established [6].
Comparative studies using different assay systems show some variation in reported IC50 values. The M.SssI methylation assay, which uses a bacterial methyltransferase as a surrogate, yields IC50 values of 600 nM [4], while cell-free assays using human DNMT1 consistently report 115 nM [10]. This difference likely reflects the distinct active site architectures between bacterial and human methyltransferases, as well as variations in assay conditions and substrate specificity.
Biotinylated derivatives of RG108 demonstrate enhanced potency in biochemical assays, with IC50 values as low as 40 nM [5]. This improvement may result from additional binding interactions provided by the biotin moiety or from optimized assay conditions. The enhanced activity of these derivatives suggests that structural modifications can further improve the compound's potency against DNA methyltransferases.
RG108 demonstrates high selectivity for DNA methyltransferases compared to other epigenetic regulatory enzymes. The compound shows strong evidence for DNMT1 targeting, with moderate evidence for effects on DNMT3B expression and uncertain activity against DNMT3A [16] [17]. Importantly, RG108 does not directly inhibit histone-modifying enzymes, including histone methyltransferases or histone deacetylases, at concentrations that effectively inhibit DNA methylation [18].
The selectivity profile extends to TET (ten-eleven translocation) enzymes, which catalyze DNA demethylation. RG108 treatment actually upregulates TET1 expression in some cell systems, suggesting that the compound may indirectly promote DNA demethylation through multiple mechanisms [16]. This indirect effect on TET enzymes may contribute to the compound's overall demethylating activity beyond direct DNMT inhibition.
Studies investigating RG108's effects on the broader epigenetic machinery reveal that the compound primarily targets DNA methylation pathways without significant off-target effects on chromatin-modifying enzymes [18]. In human bone marrow-derived mesenchymal stem cells, RG108 treatment results in a 75% decrease in DNMT activity while significantly downregulating DNMT1 expression and upregulating TET1 expression [16]. These changes occur without affecting histone methylation or acetylation enzymes directly.